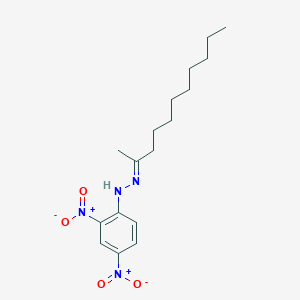
2-Undecanone 2,4-dinitrophenylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Undecanone 2,4-dinitrophenylhydrazone, also known as UNDP, is a chemical compound that has been used in scientific research for many years. It is a derivative of the natural compound, undecanone, and has been synthesized for its unique properties. UNDP has been used in a variety of applications, including as a reagent in chemical analysis and as a tool in biochemical research. In
Mécanisme D'action
The mechanism of action of 2-Undecanone 2,4-dinitrophenylhydrazone is based on its ability to react with aldehydes and ketones. The reaction between 2-Undecanone 2,4-dinitrophenylhydrazone and aldehydes or ketones forms a yellow-colored product that can be quantified using spectrophotometry. 2-Undecanone 2,4-dinitrophenylhydrazone has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the nervous system.
Biochemical and Physiological Effects:
2-Undecanone 2,4-dinitrophenylhydrazone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can lead to an increase in the levels of acetylcholine in the nervous system. This can result in a variety of effects, including increased muscle tone, increased heart rate, and increased respiratory rate. 2-Undecanone 2,4-dinitrophenylhydrazone has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Undecanone 2,4-dinitrophenylhydrazone in lab experiments is its ability to detect and quantify aldehydes and ketones in various samples. 2-Undecanone 2,4-dinitrophenylhydrazone is also a relatively inexpensive reagent, which makes it a cost-effective option for many labs. However, one limitation of using 2-Undecanone 2,4-dinitrophenylhydrazone is its limited solubility in water, which can make it difficult to use in aqueous samples. 2-Undecanone 2,4-dinitrophenylhydrazone is also sensitive to light and air, which can cause it to degrade over time.
Orientations Futures
There are many future directions for research involving 2-Undecanone 2,4-dinitrophenylhydrazone. One area of research could be the development of new methods for synthesizing 2-Undecanone 2,4-dinitrophenylhydrazone that are more efficient and cost-effective. Another area of research could be the use of 2-Undecanone 2,4-dinitrophenylhydrazone in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease. 2-Undecanone 2,4-dinitrophenylhydrazone could also be used in the development of new diagnostic tools for the detection of aldehydes and ketones in various samples.
Méthodes De Synthèse
The synthesis of 2-Undecanone 2,4-dinitrophenylhydrazone involves the reaction of 2,4-dinitrophenylhydrazine with undecanone. The reaction is carried out in an organic solvent, such as ethanol or methanol, under reflux conditions. The resulting product is a yellow crystalline solid that is soluble in organic solvents but insoluble in water.
Applications De Recherche Scientifique
2-Undecanone 2,4-dinitrophenylhydrazone has been used in a variety of scientific research applications, including as a reagent in chemical analysis and as a tool in biochemical research. It has been used to detect and quantify aldehydes and ketones in various samples, including food, pharmaceuticals, and environmental samples. 2-Undecanone 2,4-dinitrophenylhydrazone has also been used to study the structure and function of enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Propriétés
Numéro CAS |
2121-90-6 |
|---|---|
Nom du produit |
2-Undecanone 2,4-dinitrophenylhydrazone |
Formule moléculaire |
C17H26N4O4 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
2,4-dinitro-N-[(E)-undecan-2-ylideneamino]aniline |
InChI |
InChI=1S/C17H26N4O4/c1-3-4-5-6-7-8-9-10-14(2)18-19-16-12-11-15(20(22)23)13-17(16)21(24)25/h11-13,19H,3-10H2,1-2H3/b18-14+ |
Clé InChI |
IUEBGTPEQHNPFM-NBVRZTHBSA-N |
SMILES isomérique |
CCCCCCCCC/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C |
SMILES |
CCCCCCCCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
SMILES canonique |
CCCCCCCCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Autres numéros CAS |
2121-90-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



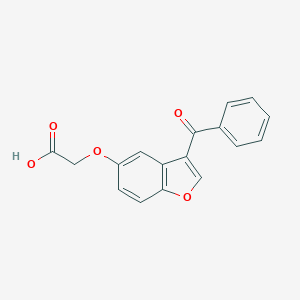

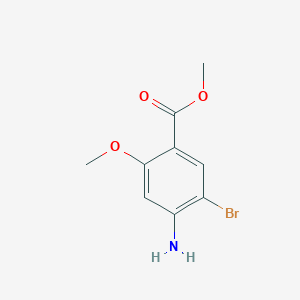
![N-[4-(furan-2-yl)phenyl]acetamide](/img/structure/B182786.png)
![4-N-[2-[(E)-2-(2,4-dibromophenyl)ethenyl]-6-methoxyquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B182787.png)
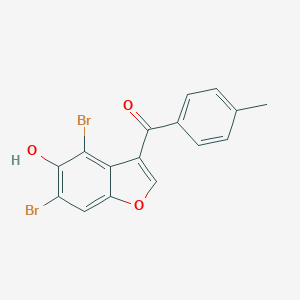
![4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B182791.png)



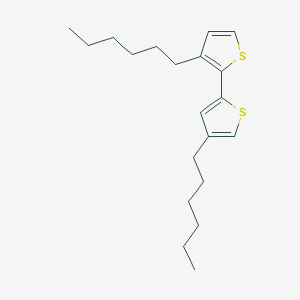
![1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium](/img/structure/B182800.png)

